molecular formula C14H15NO3 B14131220 Propan-2-yl [(quinolin-8-yl)oxy]acetate CAS No. 4298-84-4

Propan-2-yl [(quinolin-8-yl)oxy]acetate

Cat. No.: B14131220
CAS No.: 4298-84-4
M. Wt: 245.27 g/mol
InChI Key: LHDIJXHKGALZEX-UHFFFAOYSA-N
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Description

Propan-2-yl [(quinolin-8-yl)oxy]acetate is an organic compound that features a quinoline moiety linked to an acetate group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [(quinolin-8-yl)oxy]acetate typically involves the reaction of quinolin-8-ol with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted quinoline acetates.

Scientific Research Applications

Chemistry

In chemistry, Propan-2-yl [(quinolin-8-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its quinoline moiety makes it a valuable intermediate in the preparation of heterocyclic compounds.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active quinoline derivatives. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

This compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoline backbone.

Mechanism of Action

The mechanism of action of Propan-2-yl [(quinolin-8-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: A precursor to Propan-2-yl [(quinolin-8-yl)oxy]acetate, used in various chemical syntheses.

    Quinoline-8-carboxylic acid: Another quinoline derivative with similar applications in medicinal chemistry.

    2-(Quinolin-8-yloxy)acetohydrazide: A compound with a similar structure, used in the synthesis of heterocyclic derivatives.

Uniqueness

This compound is unique due to its specific combination of a quinoline moiety and an acetate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

4298-84-4

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

propan-2-yl 2-quinolin-8-yloxyacetate

InChI

InChI=1S/C14H15NO3/c1-10(2)18-13(16)9-17-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,10H,9H2,1-2H3

InChI Key

LHDIJXHKGALZEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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